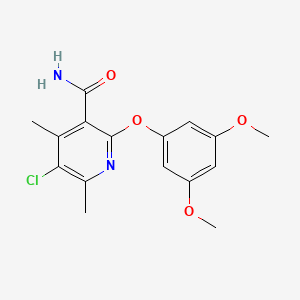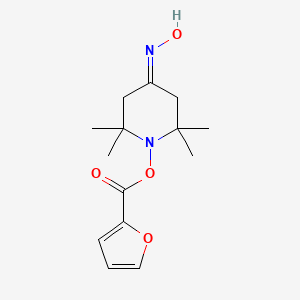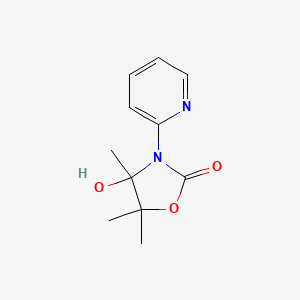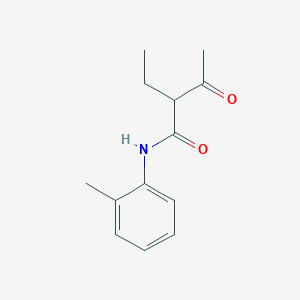![molecular formula C21H15F4N3O4 B15005946 N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide](/img/structure/B15005946.png)
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group into the benzene ring.
Amination: Substitution of a nitro group with an amino group.
Coupling Reaction: Formation of the amide bond between the amine and the carboxylic acid derivative.
Fluorination: Introduction of fluorine atoms into the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole:
Uniqueness
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is unique due to its combination of fluorine atoms and nitro groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
Molecular Formula |
C21H15F4N3O4 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C21H15F4N3O4/c1-26-15-8-6-12(10-17(15)28(30)31)20(29)27-16-11-13(21(23,24)25)7-9-19(16)32-18-5-3-2-4-14(18)22/h2-11,26H,1H3,(H,27,29) |
InChI Key |
LCFAKRUTPSVTOF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile](/img/structure/B15005873.png)
![5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole](/img/structure/B15005877.png)

![7-benzyl-3-methyl-1-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005882.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15005887.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15005891.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)

![1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005927.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15005934.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005939.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B15005953.png)
